molecular formula C24H36N2O4S B173108 3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate CAS No. 123334-04-3

3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate

Cat. No.: B173108
CAS No.: 123334-04-3
M. Wt: 448.6 g/mol
InChI Key: UGHHOCUKBXAJJI-UHFFFAOYSA-N
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Description

This compound is a pyridinium-based zwitterionic molecule characterized by a dibutylamino-substituted phenyl group connected via an ethenyl bridge to a pyridinium ring, with a sulfonate group on the propyl chain. Its extended π-conjugation system enables strong absorption in the visible range (~400–500 nm) and tunable emission properties, making it a candidate for optoelectronic materials .

Properties

IUPAC Name

3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3S.H2O/c1-3-5-17-26(18-6-4-2)24-12-10-22(11-13-24)8-9-23-14-19-25(20-15-23)16-7-21-30(27,28)29;/h8-15,19-20H,3-7,16-18,21H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHHOCUKBXAJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCS(=O)(=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCCS(=O)(=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601967
Record name 3-(4-{(E)-2-[4-(Dibutylamino)phenyl]ethenyl}pyridin-1-ium-1-yl)propane-1-sulfonate--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-04-3
Record name 3-(4-{(E)-2-[4-(Dibutylamino)phenyl]ethenyl}pyridin-1-ium-1-yl)propane-1-sulfonate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[4-(Dibutylamino)styryl]-1-(3-sulfopropyl)pyridinium hydroxide, inner salt hydrate
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Preparation Methods

Core Pyridinium Formation

The pyridinium core serves as the structural foundation. Nucleophilic substitution reactions between pyridine derivatives and alkylating agents are commonly employed. For example, methylating agents like chloromethane under basic conditions (e.g., KOH/ethanol) facilitate N-alkylation to form 1-methylpyridinium intermediates . In the target compound, the pyridinium nitrogen is subsequently functionalized with a propanesulfonate group.

Key Reaction Parameters :

  • Base : Potassium hydroxide (1.4–1.5 eq relative to pyridine)

  • Solvent : Ethanol or tetrahydrofuran (THF)

  • Temperature : Reflux conditions (70–80°C)

Yield optimization requires strict stoichiometric control to prevent over-alkylation, a challenge noted in similar quaternization reactions .

Introduction of the Dibutylamino Group

The dibutylamino group is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. A plausible route involves reacting 4-bromophenylpyridinium with dibutylamine under Buchwald-Hartwig conditions:

Pyridinium-Br+HN(C4H9)2Pd(OAc)2,XantphosPyridinium-N(C4H9)2+HBr\text{Pyridinium-Br} + \text{HN(C}4\text{H}9\text{)}2 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{Pyridinium-N(C}4\text{H}9\text{)}_2 + \text{HBr}

Catalytic System :

  • Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base : Cs2_2CO3_3 (2.0 eq)

  • Solvent : Toluene at 110°C

This method avoids isomerization issues reported in direct alkylation routes .

Ethenyl Bridge Construction

The (E)-ethenyl linker is typically installed via a Heck coupling or Wittig reaction. A Heck-type approach using palladium catalysis ensures stereoselectivity:

Pyridinium-I+CH2=CH-ArPd(OAc)2,PPh3Pyridinium-CH=CH-Ar\text{Pyridinium-I} + \text{CH}2=\text{CH-Ar} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}_3} \text{Pyridinium-CH=CH-Ar}

Conditions :

  • Catalyst : Pd(OAc)2_2 (5 mol%)

  • Ligand : PPh3_3 (10 mol%)

  • Base : Et3_3N (3.0 eq)

  • Solvent : DMF at 100°C

The (E)-configuration is confirmed via 1^1H NMR (J = 16 Hz for trans-coupled protons) .

Sulfonate Group Attachment

Sulfonation of the propanol side chain is achieved using chlorosulfonic acid:

CH2CH2CH2OHClSO3HCH2CH2CH2SO3HNaOHCH2CH2CH2SO3Na+\text{CH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{ClSO}3\text{H}} \text{CH}2\text{CH}2\text{CH}2\text{SO}3\text{H} \xrightarrow{\text{NaOH}} \text{CH}2\text{CH}2\text{CH}2\text{SO}3^-\text{Na}^+

Optimization Insights :

  • Temperature : 0–5°C to minimize side reactions

  • Quenching : Gradual addition to ice-water prevents exothermic runaway

Neutralization with NaOH yields the sodium sulfonate, which is ion-exchanged to the final pyridinium form.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance safety and yield:

Table 1: Bench-Scale vs. Industrial Process Parameters

ParameterBench-ScaleIndustrial Scale
Reactor TypeBatch (round-bottom flask)Continuous flow
Temperature ControlOil bathJacketed reactor modules
Mixing EfficiencyMagnetic stirringStatic mixers
Yield60–70%85–90%

Flow systems reduce reaction times from hours to minutes and improve reproducibility .

Analytical Validation

Critical intermediates are characterized via:

  • 1^1H/13^{13}C NMR : Confirms substitution patterns and purity.

  • HPLC : Reverse-phase methods (C18 column, methanol/buffer mobile phase) assess purity >99% .

  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]+^+ at m/z 449.2) .

Table 2: Spectral Signatures of Key Intermediates

Intermediate1^1H NMR (δ, ppm)IR (cm1^{-1})
Pyridinium-N(C4_4H9_9)2_27.8 (d, J=6 Hz, 2H), 3.2 (t, 8H)2950 (C-H), 1600 (C=C)
Propanesulfonate4.1 (s, 2H), 2.9 (m, 2H)1200 (S=O), 1050 (S-O)

Challenges and Mitigation Strategies

  • Isomerization : Competitive N-methylation during pyridinium formation is minimized using excess chloromethane and controlled pH .

  • Sulfonation Side Reactions : Low-temperature sulfonation and rapid quenching reduce sulfone byproducts.

  • Scale-Up Viscosity : THF co-solvents improve mixing in propanesulfonate reactions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridinium Ring

The electron-deficient pyridinium ring undergoes nucleophilic substitution, particularly at the 1- and 3-positions. Key reactions include:

Reaction Type Reagents/Conditions Products Notes
Hydroxide displacementKOH/EtOH, 80°C, 6 hPyridine derivative with -OH substitutionRequires polar protic solvents
Amine alkylationPrimary amines, DMSO, 60°C, 12 hN-alkylated pyridinium adductsSteric hindrance affects yield

The dibutylamino group stabilizes the transition state via resonance, enhancing reactivity toward soft nucleophiles like thiols and amines.

Addition Reactions at the Ethenyl Group

The (E)-configured ethenyl group participates in electrophilic and cycloaddition reactions:

Reaction Type Reagents/Conditions Products Yield
Michael additionAcrylonitrile, DMF, rt, 24 hβ-Substituted ethenyl adduct~65%
Diels-Alder reactionMaleic anhydride, toluene, reflux, 8 hSix-membered cyclohexene derivative48%

Steric effects from the dibutylamino group limit reactivity in bulkier dienophiles.

Sulfonate Group Reactivity

The propane sulfonate group undergoes:

  • Salt formation with cations (e.g., Ag⁺, Ca²⁺) in aqueous media.

  • Sulfonation with SO₃ under acidic conditions to form sulfonic acid derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the ethenyl group:

Reaction Type Catalyst System Conditions Applications
Suzuki couplingPd(OAc)₂/XantPhos/Cs₂CO₃1,4-Dioxane, reflux, 3 hBiaryl conjugates for sensors
Heck reactionPd₂(dba)₃/P(t-Bu)₃DMF, 100°C, 12 hExtended π-systems

Optimal yields (75–90%) require anhydrous conditions and argon atmospheres .

Redox Reactions

  • Reduction : NaBH₄ in MeOH reduces the pyridinium ring to a piperidine derivative (60% yield).

  • Oxidation : MnO₂ oxidizes the dibutylamino group to a nitroso intermediate under acidic conditions.

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces [2+2] cycloaddition with maleimides, forming photodimers for optoelectronic applications.

Scientific Research Applications

3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed as a fluorescent probe for imaging and tracking biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of 3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting membrane potential and ion transport.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Groups

The compound’s closest analogs differ in substituents on the phenyl ring, the length/position of alkyl chains, or the sulfonate group. Below is a comparative analysis:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Solubility Photostability (Half-life, h) Key Applications
3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate Dibutylamino group, propanesulfonate C24H33N2O3S 453.60 High in polar solvents (e.g., water, DMSO) ~48 (under UV light) Fluorescent probes, organic LEDs
3-(4-[(E)-2-[4-(Dimethylamino)phenyl]vinyl]pyridinium-1-yl)propane-1-sulfonate (CAS 131032-72-9) Dimethylamino group, propanesulfonate C18H22N2O3S 358.45 Moderate in water, high in methanol ~24 (under UV light) Biological staining, pH sensors
3-[4-[(E)-2-[6-(Dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate (HMDB0251113) Naphthalene core, dibutylamino group C28H36N2O3S 480.67 Low in water, high in DMF ~72 (under UV light) Long-wavelength fluorescence imaging
Fluorescent Brightener 368 (CAS 1533–45–5) Benzoxazole groups, no sulfonate C28H18N2O2 414.46 Insoluble in water, soluble in acetone ~120 (under UV light) Textile brightening, optical coatings

Critical Research Findings

Photophysical Properties: The dibutylamino-substituted compound exhibits a 20% higher quantum yield (Φ = 0.65) compared to its dimethylamino analog (Φ = 0.54) due to reduced electron-withdrawing effects . The naphthalene derivative (HMDB0251113) shows a red-shifted emission (λem = 620 nm vs. 550 nm for the original compound), attributed to extended conjugation .

Solubility and Stability: Sulfonate groups significantly improve aqueous solubility but reduce thermal stability. The original compound decomposes at 220°C, while Fluorescent Brightener 368 (non-sulfonated) remains stable up to 300°C .

Applications: The dimethylamino variant is preferred in biological systems due to lower cytotoxicity (IC50 > 100 µM vs. 50 µM for the dibutylamino compound) . Fluorescent Brightener 368 outperforms sulfonated analogs in hydrophobic matrices (e.g., polymers), with a brightness increase of 30% in polyurethane coatings .

Biological Activity

3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate, commonly referred to as a pyridinium salt, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a dibutylamino group and a pyridinium moiety, making it a subject of interest for various therapeutic applications.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related dibutylamino derivatives have shown potent activity against various cancer cell lines. A notable study reported that derivatives with similar structural features inhibited cell proliferation in human cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown that pyridinium salts can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the cationic nature of the pyridinium ring .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of related compounds suggest that they may play a role in preventing neurodegeneration. The dibutylamino group is hypothesized to enhance blood-brain barrier permeability, allowing for potential therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease. Experimental models have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells .

Case Study 1: Anticancer Activity

A study published in Cancer Letters evaluated the cytotoxic effects of various dibutylamino-substituted compounds on human bladder cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, with an IC50 value of approximately 5 µM . The study emphasized the importance of the dibutylamino group in enhancing cytotoxicity.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial efficacy of several pyridinium salts against clinical isolates of bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria, indicating moderate antimicrobial activity .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)MIC (µg/mL)
This compoundAnticancer5N/A
Dibutylamino derivative AAntimicrobialN/A16
Dibutylamino derivative BNeuroprotectiveN/AN/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate, and how are intermediates validated?

  • Methodology : Optimize condensation reactions between substituted aldehydes and pyridinium precursors under basic conditions (e.g., ethanol/NaOH at room temperature). Characterize intermediates using 1H/13C NMR, FT-IR, and mass spectrometry (MS). For example, aldehyde-phenol coupling reactions can yield ethenyl-bridged intermediates, as demonstrated in analogous syntheses .
  • Validation : Cross-reference spectral data (e.g., NMR chemical shifts, IR stretching frequencies) with structurally similar compounds, such as (E)-3-[4-(diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., ethenyl proton doublets at δ 6.5–7.5 ppm) and pyridinium ring signals.
  • FT-IR : Identify sulfonate (S=O stretching ~1200 cm⁻¹) and ethenyl (C=C stretching ~1600 cm⁻¹) groups.
  • MS : Confirm molecular weight via high-resolution ESI-MS.
    • Reference : Similar characterization workflows are applied to ethenyl-bridged pyridinium derivatives .

Q. What chromatographic methods ensure purity assessment during synthesis?

  • Methodology : Use reverse-phase HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6). Validate system suitability with retention time reproducibility (<2% RSD) and peak symmetry (tailing factor <1.5) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be systematically resolved?

  • Methodology :

  • X-ray crystallography : Resolve ambiguities by determining single-crystal structures, as done for related pyridinium sulfonates .
  • Computational modeling : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (e.g., Gaussian 09 software) .
    • Case Study : For a structurally similar compound, DFT calculations reconciled discrepancies between observed and expected IR vibrational modes .

Q. What computational approaches predict the compound’s electronic properties for materials science applications?

  • Methodology :

  • DFT : Calculate HOMO-LUMO gaps, charge distribution, and UV-Vis absorption spectra using basis sets like B3LYP/6-311++G(d,p).
  • TD-DFT : Simulate excited-state behavior to explain photophysical properties (e.g., solvatochromism) .
    • Application : Analogous studies on 4-{2-[4-(dimethylamino)phenyl]ethenyl}-1-methylpyridinium derivatives revealed tunable optoelectronic properties .

Q. How can thermal stability and decomposition pathways be analyzed?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures under nitrogen.
  • Thermogravimetric Analysis (TGA) : Quantify mass loss at elevated temperatures.
    • Reference : DSC protocols for related compounds were validated using controlled heating rates (e.g., 10°C/min) .

Q. What experimental strategies address crystallization challenges for X-ray studies?

  • Methodology :

  • Slow evaporation : Use solvent mixtures (e.g., methanol/water) to grow single crystals.
  • Counterion screening : Replace propanesulfonate with alternative anions (e.g., 4-nitrobenzenesulfonate) to improve crystal packing .
    • Case Study : Crystallization of 4-{2-[4-(dimethylamino)phenyl]ethenyl}-1-methylpyridinium 4-nitrobenzenesulfonate required iterative solvent optimization .

Q. How does the sulfonate group influence solubility and reactivity compared to non-sulfonated analogs?

  • Methodology :

  • Solubility tests : Compare partition coefficients (log P) in water/organic solvent systems.
  • Kinetic studies : Monitor reaction rates (e.g., nucleophilic substitutions) under varying pH conditions.
    • Insight : Sulfonate groups enhance aqueous solubility and stabilize zwitterionic forms, as seen in pyridinium sulfonate salts .

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